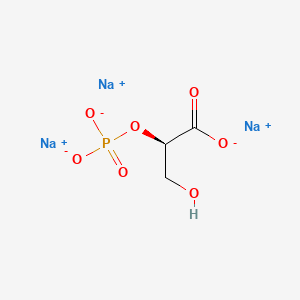

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical hydrates are a subtype of solid solvates in which water molecules are incorporated into the crystal lattice of a compound . They exhibit a different structure compared to related anhydrates, as it may be altered by the complex H-bonding network .

Synthesis Analysis

The synthesis of hydrates generally involves the crystallization process under specific temperature, pressure, and humidity conditions . The solvents used during the crystallization process can also influence the formation of hydrates .

Molecular Structure Analysis

The molecular structure of hydrates is analyzed using various instrumental and computational methods. These include X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .

Chemical Reactions Analysis

The chemical reactions involving hydrates are often influenced by the degree of hydration, crystal structure, and dynamics, and (de)hydration kinetics .

Physical And Chemical Properties Analysis

The physical and chemical properties of hydrates can differ significantly from their anhydrous counterparts. These differences can influence important properties such as solubility in water, dissolution rate, melting point, stability, and tabletability .

科学的研究の応用

Molecular Simulation Studies : Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of hydrated mixed bilayers, including phosphoglyceric acids, highlighting their importance in understanding lipid interactions and membrane dynamics (Leekumjorn & Sum, 2006).

Preparation Methods : Mandl and Neuberg (1957) provided procedures for the preparation of 2-phosphoglyceric acid (2PGA), which involves processes like alcohol precipitation and chemical reactions, essential for laboratory synthesis of phosphoglyceric acids (Mandl & Neuberg, 1957).

Complex Formation Studies : Hollender et al. (2001) investigated the complexes formed between D-3-phosphoglyceric acid and various metal ions, using pH-potentiometric and spectral methods. This research contributes to understanding the metal ion speciation and binding in biological systems (Hollender et al., 2001).

Hydration and Electrolyte Disturbances : Elisaf et al. (1996) explored the acid-base and electrolyte disturbances in diabetic ketoacidosis patients, emphasizing the role of phosphoglyceric acids in metabolic processes and their implications in clinical settings (Elisaf et al., 1996).

Enzymatic Functions and Biochemical Interactions : Ji et al. (2016) discussed the role of Alpha-enolase, also known as 2-phospho-D-glycerate hydrolase, in various biological functions including its involvement in glycolytic pathways, cancer metastasis, and stress response. This enzyme catalyzes the conversion of 2-phosphoglyceric acid, highlighting its importance in metabolic processes (Ji et al., 2016).

Metal Ion Interaction Studies : Malmström (1954) studied the interaction of DL-2-phosphoglyceric acid with metal ions that activate enolase, providing insights into the enzyme's mechanism and its relevance in metabolic pathways (Malmström, 1954).

作用機序

The mechanism of action of hydrates often involves their transformation into an anhydrate form. For instance, a study on sodium naproxen hydrate indicates that in tablet pressing conditions, polivinylpyrrolidone (PVP) delays, whereas microcrystalline cellulose (MC) facilitates, transformation into the anhydrate .

Safety and Hazards

将来の方向性

The future research directions in the field of hydrates involve improving the understanding of the formation and transformation processes of hydrates. This includes studying the influence of various factors on these processes and developing methods to control these processes for specific applications .

特性

IUPAC Name |

trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNPEWUYSSUSOD-QYUNTSNKSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724567 |

Source

|

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70195-25-4 |

Source

|

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)